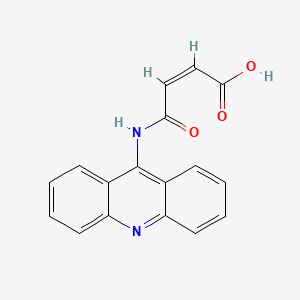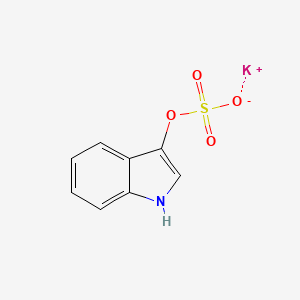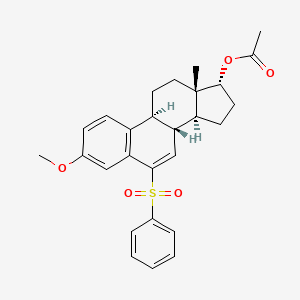
N-(9-アクリジニル)マレアミド酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-Acridinyl)maleamic acid is a chemical compound with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its applications in the synthesis of fluorescent reagents and its interactions with thiol compounds .
科学的研究の応用
N-(9-Acridinyl)maleamic acid has several scientific research applications:
Fluorescent Reagents: It is used in the synthesis of fluorescent thiol reagents, such as N-(9-acridinyl)maleimide, which exhibits strong blue fluorescence when coupled with thiol compounds.
Biochemical Analysis: The compound is utilized in the fluorometric analysis of thiol-containing compounds like cysteine and glutathione.
Protein Modification: Derivatives of N-(9-acridinyl)maleamic acid are employed in the modification of proteins for various biochemical studies.
作用機序
Target of Action
N-(9-Acridinyl)maleamic Acid (NAM) is a maleimide type fluorescent thiol reagent . Its primary targets are thiol compounds . Thiol compounds, such as cysteine and glutathione, play crucial roles in various biological processes, including protein synthesis, metabolism, and cellular defense mechanisms .
Mode of Action
NAM interacts with its targets (thiol compounds) through a process known as coupling . This interaction results in the formation of addition compounds . The coupling process is facilitated by the maleimide group in NAM, which reacts rapidly and specifically with thiol groups under mild conditions .
Biochemical Pathways
The interaction of NAM with thiol compounds affects the biochemical pathways involving these compounds. For instance, the coupling of NAM with cysteine or glutathione can influence the metabolic pathways of these compounds, potentially affecting processes such as protein synthesis and cellular defense mechanisms .
Result of Action
The coupling of NAM with thiol compounds results in the formation of addition compounds that exhibit strong blue fluorescence . This fluorescence can be used for the fluorometrical analysis of thiol compounds such as cysteine and glutathione .
生化学分析
Biochemical Properties
It is known that it is a maleimide type reagent that has faint fluorescence but gives strong blue fluorescence by the reaction with thiol compounds . This suggests that N-(9-Acridinyl)maleamic Acid could interact with enzymes, proteins, and other biomolecules containing thiol groups .
Cellular Effects
Given its fluorescent properties when interacting with thiol compounds , it could potentially be used as a marker in cellular studies to track the presence and distribution of thiol-containing biomolecules.
Molecular Mechanism
The molecular mechanism of N-(9-Acridinyl)maleamic Acid involves its interaction with thiol groups. It was synthesized from 9-aminoacridine and maleic anhydride through dehydratic cyclization in polyphosphoric acid . This suggests that it may bind to biomolecules through a similar mechanism, potentially leading to changes in gene expression or enzyme activity.
Metabolic Pathways
Given its synthesis from 9-aminoacridine and maleic anhydride , it may be involved in pathways related to these compounds.
準備方法
Synthetic Routes and Reaction Conditions
N-(9-Acridinyl)maleamic acid is synthesized through a condensation reaction between 9-aminoacridine and maleic anhydride . The reaction proceeds quantitatively, resulting in the formation of N-(9-acridinyl)maleamic acid. This intermediate can then be transformed into N-(9-acridinyl)maleimide through dehydratic cyclization using polyphosphoric acid .
Industrial Production Methods
While specific industrial production methods for N-(9-acridinyl)maleamic acid are not widely documented, the synthesis typically involves standard laboratory procedures that can be scaled up for industrial purposes. The key steps include the condensation reaction and subsequent cyclization, which can be optimized for larger-scale production.
化学反応の分析
Types of Reactions
N-(9-Acridinyl)maleamic acid undergoes various chemical reactions, including:
Condensation Reactions: Formation of N-(9-acridinyl)maleamic acid from 9-aminoacridine and maleic anhydride.
Dehydratic Cyclization: Conversion of N-(9-acridinyl)maleamic acid to N-(9-acridinyl)maleimide using polyphosphoric acid.
Common Reagents and Conditions
Condensation Reaction: 9-aminoacridine and maleic anhydride are the primary reagents.
Cyclization Reaction: Polyphosphoric acid is used for the dehydratic cyclization.
Major Products Formed
N-(9-Acridinyl)maleamic Acid: The primary product of the condensation reaction.
N-(9-Acridinyl)maleimide: The product of the dehydratic cyclization of N-(9-acridinyl)maleamic acid.
類似化合物との比較
Similar Compounds
N-(9-Acridinyl)maleimide: A derivative of N-(9-acridinyl)maleamic acid, known for its strong blue fluorescence when coupled with thiol compounds.
N-(9-Acridinyl)succinimide: Another related compound used in similar biochemical applications.
Uniqueness
N-(9-Acridinyl)maleamic acid is unique due to its specific interaction with thiol groups and its role in the synthesis of highly fluorescent reagents. Its derivatives, such as N-(9-acridinyl)maleimide, are particularly valuable in biochemical assays for detecting thiol compounds .
特性
IUPAC Name |
(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXHTLMOSJUHKZ-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1(1S)]-2,3:4,5-Di-O-cyclohexylidene-6-O-(phenylmethyl)-D-myo-Inositol 4,7,7-Trimethyl-3-oxo-2-oxabi](/img/new.no-structure.jpg)




